2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol
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Overview
Description
2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol is an organic compound that belongs to the class of phenoxyethanols It is characterized by the presence of an amino group, an ethoxy group, and a phenoxyethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where an ethoxyphenol derivative reacts with an aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Bases like sodium hydroxide and catalysts such as palladium on carbon are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial formulations.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxyethanol backbone can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyphenoxy)ethanol: Similar structure but lacks the amino group.
2-(4-Aminophenyl)ethanol: Contains an amino group but differs in the position of the ethoxy group.
Uniqueness
2-(2-Amino-4-ethoxyphenoxy)ethan-1-ol is unique due to the presence of both an amino group and an ethoxy group on the phenoxyethanol backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63385-74-0 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(2-amino-4-ethoxyphenoxy)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-2-13-8-3-4-10(9(11)7-8)14-6-5-12/h3-4,7,12H,2,5-6,11H2,1H3 |
InChI Key |
WRHGKOAYNAMJJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCCO)N |
Origin of Product |
United States |
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